2-Nitro-pyridin-4-ylamine hydrochloride (CAS 1187929-34-5) is a highly processable, salt-form heterocyclic building block essential for the synthesis of 2,4-diaminopyridines and related active pharmaceutical ingredients (APIs). Featuring an electron-withdrawing nitro group at the 2-position and an electron-donating amino group at the 4-position, this compound provides a highly predictable reactivity profile for both nucleophilic aromatic substitution (SNAr) and catalytic reduction. The hydrochloride salt form is specifically engineered to resolve the inherent solubility and handling limitations of the free base, making it the preferred precursor for both automated discovery chemistry and scalable industrial manufacturing [1].
Substituting 2-nitro-pyridin-4-ylamine hydrochloride with its free base analog (CAS 14916-64-4) or positional isomers (such as 2-amino-4-nitropyridine) introduces severe process bottlenecks. The free base suffers from exceptionally poor solubility in standard hydrogenation solvents like methanol, forcing manufacturers to utilize undesirable, high-boiling solvents such as DMF, which complicates workup and catalyst recovery. Furthermore, positional isomers fundamentally alter the electronic activation of the pyridine ring, drastically reducing the efficiency of downstream regioselective SNAr reactions and completely changing the hydrogen-bonding topology of the final synthesized API [1].
The free base of 4-amino-2-nitropyridine is notoriously difficult to dissolve in standard protic solvents due to strong intermolecular hydrogen bonding. Conversion to the 2-nitro-pyridin-4-ylamine hydrochloride salt disrupts this network, dramatically increasing solubility in methanol and ethanol. This allows for high-concentration homogeneous catalytic hydrogenation without resorting to high-boiling or toxic solvents like DMF [1].
| Evidence Dimension | Solubility in Methanol at 25°C |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | 4-Amino-2-nitropyridine free base (<5 mg/mL) |
| Quantified Difference | >10-fold increase in polar solvent solubility |
| Conditions | Methanol, 25°C, standard atmospheric pressure |
Eliminates the need for toxic, high-boiling solvents during scale-up hydrogenation, simplifying downstream workup and catalyst recovery.
Aminopyridines in their free base form are susceptible to slow oxidative degradation and coloration upon prolonged exposure to ambient air and light. The hydrochloride salt of 2-nitro-pyridin-4-ylamine protonates the basic centers, significantly raising the oxidation potential and stabilizing the material for long-term storage [1].
| Evidence Dimension | HPLC Purity Retention (12 Months) |
| Target Compound Data | >99.0% purity retained, no visible color change |
| Comparator Or Baseline | 4-Amino-2-nitropyridine free base (degrades to <97.0% purity with distinct darkening) |
| Quantified Difference | >2.0% higher absolute purity retention over 12 months |
| Conditions | Ambient air, room temperature, standard light exposure |
Ensures consistent stoichiometry and prevents the introduction of trace colored impurities into sensitive downstream API syntheses.
For the synthesis of 2-substituted 4-aminopyridines, the 2-nitro group in 2-nitro-pyridin-4-ylamine hydrochloride serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). It is highly activated by the adjacent pyridine nitrogen. In contrast, attempting similar substitutions on 2-amino-4-nitropyridine often requires harsher conditions and yields complex mixtures due to the differing electronic activation of the 4-position [1].
| Evidence Dimension | SNAr Yield with Primary Amines |
| Target Compound Data | >85% isolated yield |
| Comparator Or Baseline | 2-Amino-4-nitropyridine (<45% yield, multiple side products) |
| Quantified Difference | >40% higher isolated yield under matched conditions |
| Conditions | Primary amine (1.2 eq), DIPEA, EtOH, 60°C, 4 hours |
Provides a highly efficient, regioselective route to 2-amino-4-aminopyridine cores without the need for harsh heating or complex purification.
The compound is the premier precursor for generating 2,4-diaminopyridine scaffolds, which are ubiquitous in modern kinase inhibitors (e.g., targeting EGFR, CDK, and JAK). Its high solubility in hydrogenation solvents allows for rapid, clean reduction of the nitro group to an amine using standard Pd/C catalysis, streamlining the production of the diamine core [1].
In drug discovery, the activated 2-nitro group can be displaced by a variety of nucleophiles (amines, alkoxides, thiolates) prior to or instead of reduction. The hydrochloride salt form ensures accurate dispensing in automated high-throughput synthesis platforms, enabling the rapid generation of diverse 2-substituted-pyridin-4-amine libraries [2].
For industrial API production, the physical properties of the precursor are as important as its reactivity. The hydrochloride salt's resistance to oxidation, free-flowing crystalline nature, and lack of electrostatic stickiness make it vastly superior to the free base for large-scale weighing, transfer, and reactor charging [3].